![molecular formula C15H21Cl2N3O2 B2551072 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide CAS No. 1119261-77-6](/img/structure/B2551072.png)
3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through such a multi-step process . Although the exact synthesis of 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . The optimized structure of these compounds was computed via Density Functional Theory (DFT) using the B3LYP functional with the 6-311G(2d, p) basis set and compared with the X-ray diffraction data, showing consistency between the computed and experimental structures .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide. However, the related compounds discussed in the papers are intermediates for the synthesis of biologically active molecules, suggesting that they may undergo further chemical transformations to yield final therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds exhibit properties that are influenced by their molecular structures, such as the ability to form hydrogen bonds in the solid state, which can affect their physical state and solubility . The biological activity of these compounds, such as the anti-proliferative activity on A375 cells, is also a significant chemical property that has been studied .
科学的研究の応用
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of pyridine derivatives, demonstrating their potential as inhibitors with cytotoxicity in vitro and antineoplastic activity in vivo. For instance, a study on the synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed potent inhibitors of ribonucleotide reductase activity, showcasing significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).
Insecticidal Applications
Pyridine derivatives have also been investigated for their insecticidal properties. A study synthesized and tested the toxicity of certain pyridine derivatives against cowpea aphid, with some compounds showing notable aphidicidal activities, indicating the potential of these derivatives in agricultural applications (Bakhite et al., 2014).
Antagonistic Properties
Further research into the interaction of pyridine derivatives with cannabinoid receptors has been conducted, demonstrating the antagonistic properties of specific compounds. This suggests applications in developing drugs targeting cannabinoid receptors for therapeutic purposes (Landsman et al., 1997).
Synthetic Methods and Chemical Properties
Studies on the synthesis and chemical properties of pyridine derivatives, such as the development of efficient synthetic methods for morpholine derivatives, highlight the chemical utility of these compounds. They serve as intermediates for further chemical reactions and the synthesis of complex molecules with potential pharmacological activities (Lei et al., 2017).
特性
IUPAC Name |
3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O2/c1-10(2)8-20-5-6-22-11(9-20)7-18-15(21)14-12(16)3-4-13(17)19-14/h3-4,10-11H,5-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFPPIUSHKYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

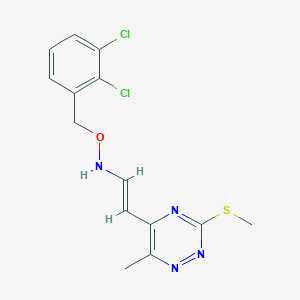
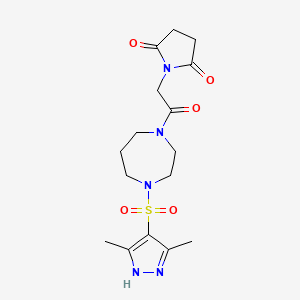
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
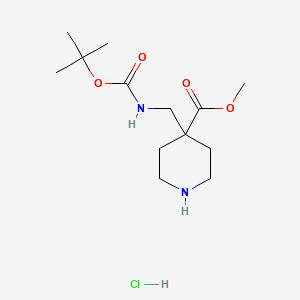
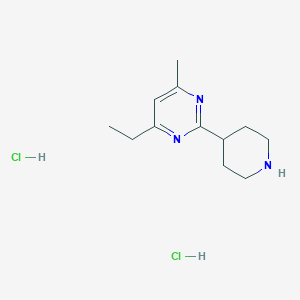

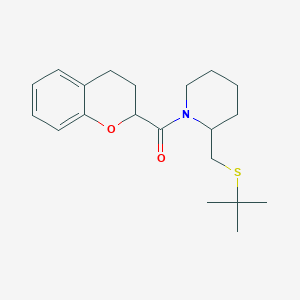
![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)
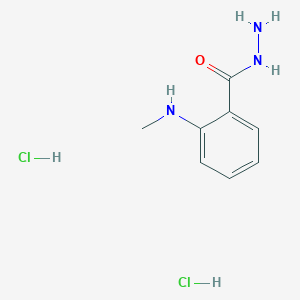
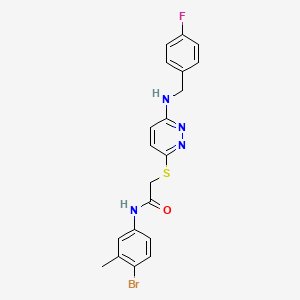
![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
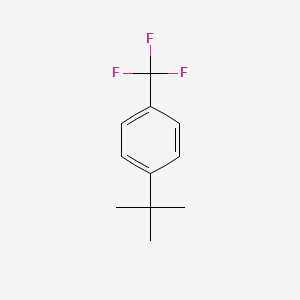
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)